molecular formula C20H13ClFN3O B3459426 N-(6-chloro-2-phenylimidazo[1,2-a]pyridin-3-yl)-4-fluorobenzamide

N-(6-chloro-2-phenylimidazo[1,2-a]pyridin-3-yl)-4-fluorobenzamide

Cat. No. B3459426
M. Wt: 365.8 g/mol
InChI Key: LSUPBCXLZOJQJM-UHFFFAOYSA-N
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Description

“N-(6-chloro-2-phenylimidazo[1,2-a]pyridin-3-yl)-4-fluorobenzamide” is a chemical compound with the linear formula C18H12ClN3O2 . It is provided to early discovery researchers as part of a collection of rare and unique chemicals .


Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines, such as “N-(6-chloro-2-phenylimidazo[1,2-a]pyridin-3-yl)-4-fluorobenzamide”, has been well studied in the past decade . A solvent- and catalyst-free method for the synthesis of a series of imidazo[1,2-a]pyridines by the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation has been developed .


Molecular Structure Analysis

The molecular structure of “N-(6-chloro-2-phenylimidazo[1,2-a]pyridin-3-yl)-4-fluorobenzamide” is represented by the linear formula C18H12ClN3O2 .


Chemical Reactions Analysis

Imidazo[1,2-a]pyridines have been synthesized through various methods including transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular and photocatalytic reactions .


Physical And Chemical Properties Analysis

The molecular weight of “N-(6-chloro-2-phenylimidazo[1,2-a]pyridin-3-yl)-4-fluorobenzamide” is 337.768 . Other physical and chemical properties are not explicitly mentioned in the retrieved documents.

Scientific Research Applications

Future Directions

Imidazo[1,2-a]pyridines have been attracting substantial interest due to their potential pharmaceutical applications . The synthesis of these compounds has been well studied, and the latest pieces of literature provide new initiatives towards the synthesis of imidazo[1,2-a]pyridines . This research provides a foundation for the tuning of available compounds to create novel, potent antibacterial agents with fewer side effects .

properties

IUPAC Name

N-(6-chloro-2-phenylimidazo[1,2-a]pyridin-3-yl)-4-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13ClFN3O/c21-15-8-11-17-23-18(13-4-2-1-3-5-13)19(25(17)12-15)24-20(26)14-6-9-16(22)10-7-14/h1-12H,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSUPBCXLZOJQJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(N3C=C(C=CC3=N2)Cl)NC(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13ClFN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(6-chloro-2-phenylimidazo[1,2-a]pyridin-3-yl)-4-fluorobenzamide
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N-(6-chloro-2-phenylimidazo[1,2-a]pyridin-3-yl)-4-fluorobenzamide
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N-(6-chloro-2-phenylimidazo[1,2-a]pyridin-3-yl)-4-fluorobenzamide
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N-(6-chloro-2-phenylimidazo[1,2-a]pyridin-3-yl)-4-fluorobenzamide
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N-(6-chloro-2-phenylimidazo[1,2-a]pyridin-3-yl)-4-fluorobenzamide
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N-(6-chloro-2-phenylimidazo[1,2-a]pyridin-3-yl)-4-fluorobenzamide

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